methyl 4-[[2-[2-methoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetyl]amino]benzoate
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Overview
Description
Methyl 4-[[2-[2-methoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetyl]amino]benzoate is a complex organic compound with a unique structure that includes an oxazole ring, a phenyl group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[2-[2-methoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetyl]amino]benzoate typically involves multiple steps, including the formation of the oxazole ring and the subsequent attachment of the phenyl and methoxy groups. Common synthetic routes may involve the use of reagents such as acetic anhydride, methanol, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[2-[2-methoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 4-[[2-[2-methoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetyl]amino]benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[[2-[2-methoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 4-[[2-[2-methoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetyl]amino]benzoate include:
- Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-(methoxymethyl)phenol
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H22N2O7 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
methyl 4-[[2-[2-methoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetyl]amino]benzoate |
InChI |
InChI=1S/C27H22N2O7/c1-33-23-15-17(14-21-27(32)36-25(29-21)18-6-4-3-5-7-18)8-13-22(23)35-16-24(30)28-20-11-9-19(10-12-20)26(31)34-2/h3-15H,16H2,1-2H3,(H,28,30)/b21-14+ |
InChI Key |
YJGDYPGKUJBSRJ-KGENOOAVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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